molecular formula C9H7NO2 B072143 7-Methylisatin CAS No. 1127-59-9

7-Methylisatin

Cat. No.: B072143
CAS No.: 1127-59-9
M. Wt: 161.16 g/mol
InChI Key: UEHZKEABUOAZSH-UHFFFAOYSA-N
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Description

7-Methylisatin, also known as 7-Methyl-1H-indole-2,3-dione, is a derivative of isatin. It is a heterocyclic compound with the molecular formula C9H7NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylisatin can be synthesized through several methods. One common approach involves the N-alkylation of isatin using alkyl bromides or iodides in the presence of potassium carbonate and dimethylformamide (DMF) at room temperature . This method ensures high yields and avoids the ring-opening side reactions often encountered under harsher conditions.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Methylisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methylisatin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHZKEABUOAZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074456
Record name 7-Methylisatin
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-59-9
Record name 7-Methylisatin
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Record name 7-Methylisatin
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Record name 7-Methylisatin
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Record name 7-Methylisatin
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Record name 7-methyl-1H-indole-2,3-dione
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Record name 7-METHYLISATIN
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Synthesis routes and methods I

Procedure details

In a 5 l flask is placed chloral hydrate (90 g, 0.54 mole) and water (1200 ml). To this solution is added sodium sulfate decahydrate (1300 g, 10.9 mole) followed by a solution of o-methylaniline (54 g, 0.5 mole) in water (300 ml) containing concentrated hydrochloric acid (43 ml, 0.5 mole). Then a solution of hydroxylamine hydrochloride (110 g, 1.58 mole) in water (50 ml) is added. The reaction mixture is heated to reflux over a 90 minute period and refluxed 30 minutes. The reaction is cooled in ice and the resulting crystalline ortho-isonitrosoacetotoluidide is isolated by filtration and air dried. The orthoisonitrosoacetotoluidide is dissolved in portions in concentrated sulfuric acid (325 ml) that is preheated to 50° C. with vigorous stirring. The reaction temperature is maintained under 75° C. When the addition is complete, the mixture is heated at 80° C. for 30 minutes, cooled, and poured unto ice (3 kg). The 7-methylisatin is isolated by filtration. The 7-methylisatin is purified by dissolution in dilute sodium hydroxide. The basic solution is treated with 4N hydrochloric acid until a slight amount of precipitation is evident. The mixture is filtered and the filtrate is acidified. The pure 7-methylisatin is recovered by filtration and dried in vacuo at 80° C. and 0.1 mm pressure, mp 114°-145° C. (A. Wahl, et al., Ann. Chim. 5 314 (1926).
Quantity
90 g
Type
reactant
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
1300 g
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Three
Quantity
43 mL
Type
reactant
Reaction Step Four
Quantity
110 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
1200 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Utilizing the general procedure, 3.30 g of 7-methyl-3-methylthiooxindole and an E.Q. of sublimed potassium t-butoxide in 250 ml of tetrahydrofuran was stirred and vigorously aerated for 6 h at 0° C. and 18 h at 25° C. Acidification with 1.42 ml of conc. hydrochloric acid in 20 ml of water, followed by addition of a saturated brine solution, gave an organic layer which was separated and worked up as described above to give 1.98 g of crude product. Recrystallization from methanol gave 1.09 g (40% yield) of 7-methylisatin, mp 268°-270° C.
Name
7-methyl-3-methylthiooxindole
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
1.42 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 7-methylisatin?

A1: this compound serves as a versatile building block in organic synthesis. It can be employed in the Pfitzinger reaction to synthesize benzo[b][1,6]naphthyridines. [] This reaction involves condensing this compound with 1-benzylpiperidin-4-one to create the desired heterocyclic system. [] Additionally, this compound can be transformed into valuable intermediates like 2-amino-5-chloro-N,3-dimethylbenzamide through a series of chlorination, oxidation, and ammonolysis reactions. []

Q2: Can this compound be further functionalized for the synthesis of other compounds?

A2: Yes, the methyl substituent in this compound offers a site for further functionalization. Oxidation of the methyl group yields the corresponding aldehyde and carboxylic acid derivatives. [] This allows for the introduction of various functionalities and expands the synthetic utility of this compound.

Q3: Are there any specific challenges associated with the chemical reactivity of this compound?

A3: One challenge encountered during the functionalization of this compound is the potential for over-oxidation. In benzo[b][1,6]naphthyridines derived from this compound, the 10-position exhibits susceptibility to oxidation, leading to the formation of acridone analogs. [] Careful control of reaction conditions is crucial to avoid undesired side reactions.

Q4: Are there any known applications of this compound in the synthesis of biologically relevant molecules?

A4: While the provided research doesn't explicitly delve into biological applications, the synthesis of 3-amino-5-methylbenzoic acid from this compound [] highlights its potential in accessing valuable building blocks for pharmaceuticals and agrochemicals. 3-Amino-5-methylbenzoic acid derivatives often exhibit diverse biological activities, making this compound a promising starting material for their synthesis.

Q5: What are the alternative synthetic routes to access 3-amino-5-methylbenzoic acid?

A5: Besides utilizing this compound, 3-amino-5-methylbenzoic acid can also be synthesized starting from o-toluidine or p-toluidine. [] These alternative methods offer flexibility in choosing readily available starting materials and optimizing reaction conditions for specific needs.

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